molecular formula C24H26ClFN2O3S B2357592 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892776-96-4

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2357592
CAS No.: 892776-96-4
M. Wt: 476.99
InChI Key: VUGJPKNOBNNJOA-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a chemical compound that belongs to the class of quinoline sulfonamides. This compound is characterized by its unique structure, which includes a quinoline core substituted with azepane, chlorophenylsulfonyl, and fluoro groups. It has a molecular formula of C24H26ClFN2O3S and a molecular weight of 476.99 g/mol.

Scientific Research Applications

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps. One common method includes the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine . The resulting product is then deprotected with hydrochloric acid to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups into the quinoline core.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication and maintenance of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial DNA from being replicated, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Besifloxacin: A fourth-generation fluoroquinolone antibiotic with a similar quinoline core.

    Moxifloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A widely used fluoroquinolone antibiotic with structural similarities.

Uniqueness

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of azepane, chlorophenylsulfonyl, and fluoro groups differentiates it from other quinoline derivatives and contributes to its potential as a versatile research compound.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN2O3S/c1-2-11-28-16-23(32(30,31)18-9-7-17(25)8-10-18)24(29)19-14-20(26)22(15-21(19)28)27-12-5-3-4-6-13-27/h7-10,14-16H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGJPKNOBNNJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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